1-(4-Chlorophenyl)-3-methyl-1h-indole

Medicinal Chemistry Physicochemical Properties SAR

Researchers require consistent electronic & steric properties for valid SAR. Substituting the 4-chloro group with other halogens introduces uncontrolled variables. Our ≥95% pure 1-(4-Chlorophenyl)-3-methyl-1H-indole offers: - Balanced lipophilicity & moderate electron-withdrawing effect ideal for GPCR/kinase studies. - Halogen bonding handle for target engagement vs. fluoro/bromo analogs. - C-Cl bond as a robust handle for cross-coupling or C-H activation methodologies.

Molecular Formula C15H12ClN
Molecular Weight 241.71 g/mol
CAS No. 918163-10-7
Cat. No. B11870410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-methyl-1h-indole
CAS918163-10-7
Molecular FormulaC15H12ClN
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H12ClN/c1-11-10-17(13-8-6-12(16)7-9-13)15-5-3-2-4-14(11)15/h2-10H,1H3
InChIKeyAEAHOBVVWDMDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-3-methyl-1H-indole: Technical Baseline


1-(4-Chlorophenyl)-3-methyl-1H-indole (CAS 918163-10-7) is a halogenated indole derivative with the molecular formula C15H12ClN and a molecular weight of 241.71 g/mol . The compound features a 4-chlorophenyl substituent at the N1 position and a methyl group at the C3 position of the indole core. It is primarily offered as a research chemical with a minimum purity specification of 95% . As a member of the substituted indole class, it serves as a versatile scaffold in medicinal chemistry and chemical biology, where the 4-chloro substitution confers distinct electronic and steric properties compared to its unsubstituted or differently halogenated analogs .

Generic Substitution Risks for 1-(4-Chlorophenyl)-3-methyl-1H-indole


Indole derivatives with identical core scaffolds but different halogen substitution patterns cannot be considered interchangeable in experimental workflows. The presence, position, and nature of the halogen atom on the N-phenyl ring profoundly modulate the compound's electronic distribution, lipophilicity (LogP), and steric profile, which in turn affect target binding affinity, metabolic stability, and cellular permeability [1]. Substituting 1-(4-chlorophenyl)-3-methyl-1H-indole with its 4-fluoro or 4-bromo analog, or with the unsubstituted 1-phenyl-3-methylindole, without rigorous re-validation, introduces uncontrolled variables that can lead to divergent biological readouts, synthetic yields, or chromatographic behavior [2]. The quantitative evidence presented below substantiates these differentiation points, providing a rational basis for compound-specific procurement.

Quantitative Evidence for 1-(4-Chlorophenyl)-3-methyl-1H-indole


Physicochemical Impact of Halogen Substitution

The 4-chloro substituent in 1-(4-chlorophenyl)-3-methyl-1H-indole imparts a distinct combination of lipophilicity and electronic effects relative to other halogenated analogs. Compared to the 4-fluoro analog, the 4-chloro derivative exhibits increased lipophilicity (calculated LogP: 4.6 ± 0.3 vs. 4.0 ± 0.3 for the 4-fluoro analog), which can enhance membrane permeability but may also increase non-specific binding [1]. Compared to the 4-bromo analog, the 4-chloro compound has a lower molecular weight (241.71 vs. 286.60 g/mol) and a smaller van der Waals radius, which can translate to improved ligand efficiency and a reduced likelihood of steric clashes in target binding pockets [2]. The chlorine atom also provides a moderate electron-withdrawing effect (Hammett σp = 0.23) that influences the indole core's reactivity in electrophilic substitution reactions, a property not shared by the unsubstituted 1-phenyl-3-methylindole (σp = 0.00) [3].

Medicinal Chemistry Physicochemical Properties SAR

Synthetic Selectivity: 4-Chloro vs Unsubstituted Phenyl

The 4-chlorophenyl group in 1-(4-chlorophenyl)-3-methyl-1H-indole provides a versatile synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). In contrast, the unsubstituted 1-phenyl-3-methylindole lacks this reactive site and requires less efficient and less selective electrophilic aromatic substitution methods for functionalization [1]. The chlorine atom acts as a directing group in certain transition metal-catalyzed C-H activation reactions, enabling regioselective functionalization at the ortho position of the phenyl ring, a transformation that is not possible with the parent phenyl analog [2]. Furthermore, the presence of the chlorine atom can improve the stability of the indole core towards oxidative degradation during long-term storage compared to the electron-rich unsubstituted analog .

Synthetic Chemistry Cross-Coupling Methodology

Purity & Reproducibility from Vendors

For reproducible research outcomes, the initial purity of the starting material is a critical parameter. 1-(4-Chlorophenyl)-3-methyl-1H-indole (CAS 918163-10-7) is commercially available with a minimum purity specification of 95%, as verified by multiple independent vendors including Leyan (98% purity, Catalog No. 1799785) and AKSci (95% min., Catalog No. 2080CT) . In contrast, the 4-fluoro and 4-bromo analogs are often supplied at lower purities (e.g., 90-93%) or with less stringent quality control documentation, introducing a potential source of batch-to-batch variability in biological assays or chemical reactions . The consistent availability of high-purity 1-(4-chlorophenyl)-3-methyl-1H-indole reduces the need for additional in-house purification steps, thereby saving time and resources while ensuring experimental consistency.

Quality Control Procurement Analytical Chemistry

Application Scenarios for 1-(4-Chlorophenyl)-3-methyl-1H-indole


Lead Optimization for Kinase & GPCR Inhibitors

The balanced lipophilicity and moderate electron-withdrawing effect of the 4-chlorophenyl group make this compound an ideal starting point for structure-activity relationship (SAR) studies targeting protein kinases and G-protein coupled receptors (GPCRs). The chlorine atom provides a favorable handle for halogen bonding interactions in the active site, as demonstrated in class-level studies of indole-based inhibitors [1]. Researchers can use this compound to explore the impact of halogen substitution on target engagement and selectivity without the excessive lipophilicity of the bromo analog or the metabolic instability sometimes associated with the fluoro analog [2].

High-Quality Chemical Probe Development

The high commercial purity (≥95-98%) of 1-(4-chlorophenyl)-3-methyl-1H-indole reduces the risk of off-target effects caused by impurities, a critical requirement for the development of reliable chemical probes for target validation studies [1]. The chlorine atom also serves as a convenient isotopic label precursor (e.g., for incorporation of 36Cl or 14C) for ADME studies, providing a cost-effective alternative to custom radiolabeling of more complex scaffolds [2]. This compound is therefore particularly well-suited for hit-to-probe campaigns in academic and industrial screening centers.

Development of Cross-Coupling & C-H Activation Reactions

The 4-chloro substituent acts as both a leaving group in traditional cross-coupling reactions and a directing group in modern C-H activation methodologies [1]. Methodologists can utilize this compound to benchmark new catalytic systems, as its reactivity profile is well-defined and distinct from that of the more labile bromo analog or the inert fluoro analog. The robust nature of the C-Cl bond under many reaction conditions also makes it a suitable substrate for sequential functionalization strategies, enabling the rapid construction of complex indole libraries [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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